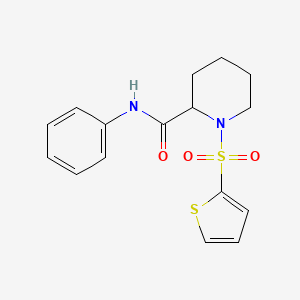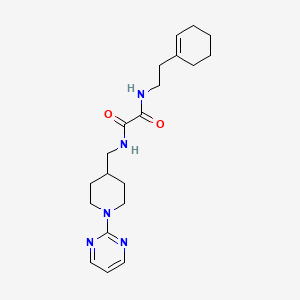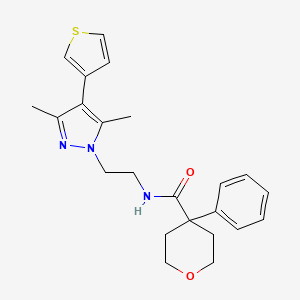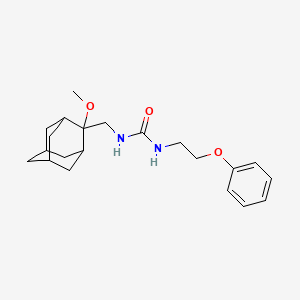
1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound represents a structurally intricate molecule, likely possessing unique properties due to its detailed chemical architecture. Such molecules are often synthesized and studied for their potential applications in various fields, including material science and pharmaceuticals. However, specific studies directly relating to this compound are scarce, necessitating a discussion on related chemical structures and their known properties.
Synthesis Analysis
The synthesis of complex urea derivatives often involves multi-step chemical reactions, including the formation of key intermediates such as isocyanates and subsequent reaction with amines or alcohols. For example, the synthesis of related urea compounds has been achieved through methods that optimize the stereochemistry and functional group positioning crucial for the desired final product's activity and properties (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical in determining their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating molecular structures. For instance, studies on similar compounds have detailed molecular geometries, including bond lengths and angles, providing insights into the structural features essential for their biological or chemical activity (Lough et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives can be influenced by their structural motifs, such as the presence of electron-donating or withdrawing groups. These compounds can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and Michael addition reactions, which are pivotal in further modifying the compound for specific applications (Wu & Chattopadhyaya, 1989).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are key factors that influence their utility in practical applications. These properties are determined by the molecular structure and can be studied through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Ajibade & Andrew, 2021).
properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-21(17-10-15-9-16(12-17)13-18(21)11-15)14-23-20(24)22-7-8-26-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJWKCFAHPBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


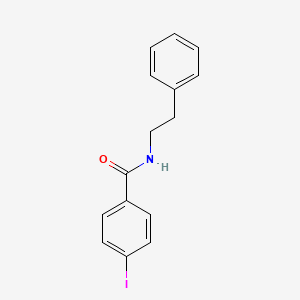
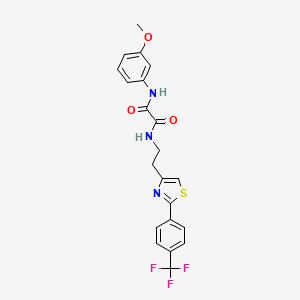
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)
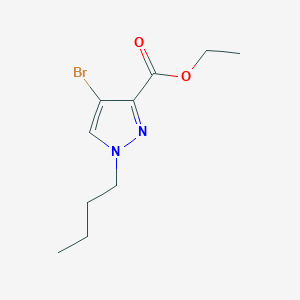
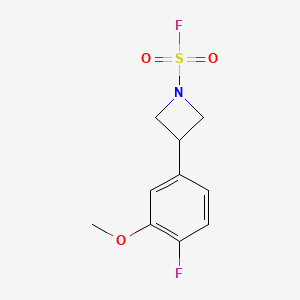
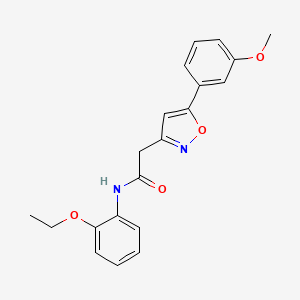

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
